molecular formula C7H12N4O B2445365 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea CAS No. 1935456-36-2

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea

Cat. No.: B2445365
CAS No.: 1935456-36-2
M. Wt: 168.2
InChI Key: GHAVKPWNQGOHDF-UHFFFAOYSA-N
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Description

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate isocyanate. One common method is the reaction of 3-methyl-1H-pyrazole with ethyl isocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted urea derivatives with various functional groups.

Scientific Research Applications

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-phenyl-1H-pyrazole: A similar pyrazole derivative with a phenyl group instead of the urea moiety.

    1-[2-(1H-pyrazol-3-yl)ethyl]urea: A compound with a similar structure but lacking the methyl group on the pyrazole ring.

    3-methyl-1-[2-(1H-pyrazol-5-yl)ethyl]urea: A regioisomer with the pyrazole nitrogen atoms in different positions.

Uniqueness

3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the urea moiety and the methyl group on the pyrazole ring can enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

3-Methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is primarily explored for its roles as an enzyme inhibitor and its therapeutic applications in various diseases, particularly in the fields of anti-inflammatory and anticancer research.

This compound is characterized by a urea functional group linked to a pyrazole ring. Pyrazoles are known for their ability to engage in tautomerism and interact with various biological targets, including enzymes involved in metabolic pathways.

Target Enzymes

Research indicates that compounds similar to this compound can inhibit enzymes such as:

  • Nicotinamide phosphoribosyltransferase (NAMPT) : Involved in NAD+ biosynthesis, which is crucial for cellular metabolism and energy production.
  • Cyclooxygenase (COX) : Particularly COX-2, which is implicated in inflammatory processes. Dual inhibitors targeting both COX-2 and soluble epoxide hydrolase (sEH) have shown promise .

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. For instance, compounds derived from similar structures have been tested for their ability to reduce pain and inflammation in animal models .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell proliferation and survival. Notably, some studies have indicated enhanced efficacy when used in combination with other chemotherapeutic agents.

Structure-Activity Relationship (SAR)

A series of studies focused on the structure-activity relationship of pyrazole-based ureas revealed that modifications to the molecular structure can significantly influence biological activity. For example, increasing the length of the linker between the pyrazole and urea moieties has been shown to enhance inhibitory potency against sEH without compromising COX-2 inhibition .

CompoundTarget EnzymeIC50 (nM)Biological Effect
Compound 21iCOX-2/sEH50.2Anti-allodynic activity
3-Methyl-Urea DerivativeNAMPT16.2Inhibition of NAD+ biosynthesis
Pyrazole-Urea Hybridp38 MAPK4.0Inhibition of TNFα production

Efficacy in Animal Models

In vivo studies using rat models demonstrated that certain derivatives of pyrazole ureas exhibited superior analgesic effects compared to standard treatments like celecoxib. These findings suggest that such compounds may offer new avenues for pain management therapies .

Properties

IUPAC Name

1-methyl-3-[2-(1H-pyrazol-5-yl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-8-7(12)9-4-2-6-3-5-10-11-6/h3,5H,2,4H2,1H3,(H,10,11)(H2,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHAVKPWNQGOHDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)NCCC1=CC=NN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1935456-36-2
Record name 3-methyl-1-[2-(1H-pyrazol-3-yl)ethyl]urea
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